molecular formula C27H23N3O4S B6582710 2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide CAS No. 893301-62-7

2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide

Cat. No.: B6582710
CAS No.: 893301-62-7
M. Wt: 485.6 g/mol
InChI Key: DFUBFSYBJIQPJF-UHFFFAOYSA-N
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Description

2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Properties

IUPAC Name

2-amino-6-[(3-methoxyphenyl)methyl]-4-(3-methylphenyl)-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4S/c1-17-7-5-9-19(13-17)24-22(15-28)27(29)34-25-21-11-3-4-12-23(21)30(35(31,32)26(24)25)16-18-8-6-10-20(14-18)33-2/h3-14,24H,16,29H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFUBFSYBJIQPJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2C(=C(OC3=C2S(=O)(=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)OC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide typically involves multi-step reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications. Common reagents used in these reactions include aromatic aldehydes, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of solvents to ensure efficient synthesis. The scalability of the process is also considered to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile: A structurally similar compound with slight variations in functional groups.

    4,6-Dihydropyrano[3,2-c][2,1]benzothiazine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound 2-Amino-6-(3-methoxybenzyl)-4-(3-methylphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide , also known by its chemical formula C22H22N4O3SC_{22}H_{22}N_4O_3S, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound is characterized by a dihydropyrano-benzothiazine core with various substituents that contribute to its biological properties. The presence of the amino group and carbonitrile moiety is particularly significant for its activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that the compound may demonstrate cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against certain bacterial strains and fungi, indicating its possible application in treating infectious diseases.
  • Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The SAR studies indicate that variations in the substituents on the benzothiazine ring can significantly influence biological activity.

Table 1: Structure-Activity Relationship

SubstituentActivity TypeObservations
3-MethoxybenzylAnticancerEnhanced cytotoxicity against cancer cells
3-MethylphenylAntimicrobialImproved efficacy against specific bacteria
Carbonitrile GroupApoptosis InductionCritical for inducing programmed cell death

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HEPG2 (liver cancer), with IC50 values ranging from 50 to 200 nM. This suggests a promising avenue for further development as an anticancer agent.
  • Antimicrobial Testing : A study assessed the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Candida albicans. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.
  • In Vivo Studies : Animal model studies have been initiated to evaluate the pharmacokinetics and therapeutic potential of this compound. Preliminary results indicate favorable absorption and distribution profiles, warranting further exploration into its clinical applications.

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